molecular formula C18H29NO3 B1666914 Betaxolol CAS No. 63659-18-7

Betaxolol

Numéro de catalogue: B1666914
Numéro CAS: 63659-18-7
Poids moléculaire: 307.4 g/mol
Clé InChI: NWIUTZDMDHAVTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Betaxolol is a lipophilic, cardioselective β1-adrenergic receptor antagonist used primarily to treat glaucoma and hypertension. It reduces intraocular pressure (IOP) by suppressing aqueous humor production and exhibits neuroprotective properties via calcium and sodium channel modulation . Its long half-life (~19 hours) and high β1-selectivity differentiate it from non-selective β-blockers like timolol and propranolol . This compound is administered as a racemic mixture, with the S-enantiomer responsible for β1-blockade, while the R-enantiomer contributes minimally to therapeutic effects .

Méthodes De Préparation

Racemic Betaxolol Synthesis via Oxirane Intermediate Condensation

The conventional synthesis of racemic this compound hydrochloride involves a seven-step sequence, with recent optimizations enabling multikilogram production. The critical innovation lies in the condensation of para-hydroxy phenylethanol with cyclopropyl methyl bromide (CPMBr) to form the oxirane intermediate.

Reaction Mechanism and Optimization

The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks CPMBr in acetone at 50–60°C. Potassium carbonate acts as a base, achieving 85% conversion efficiency. Subsequent epoxide ring opening with isopropylamine in tetrahydrofuran (THF) at 25°C yields the this compound base. Purification via sorbate salt crystallization replaces column chromatography, reducing solvent waste and improving throughput.

Industrial-Scale Validation

This method was validated at 20 kg scale, producing this compound hydrochloride with ≤0.15% total impurities, complying with European Pharmacopoeia specifications. The absence of chromatographic purification reduces production costs by 22% compared to earlier methods. Key process parameters include:

Parameter Value Impact on Quality
CPMBr stoichiometry 1.05 eq Minimizes di-alkylated byproducts
Crystallization pH 4.2–4.5 Enhances sorbate salt stability
Drying temperature 40°C under vacuum Prevents thermal degradation

Enantioselective Synthesis of S-(-)-Betaxolol

Patent US20060004109A1 discloses a chemoenzymatic route achieving 98% enantiomeric excess (ee) without using unstable cyclopropylmethyl halides. The six-step sequence employs R-(-)-epichlorohydrin as the chiral building block.

Stereochemical Control Strategy

The synthesis begins with benzylation of 2-(4-hydroxyphenyl)ethanol using benzyl bromide in methyl isobutyl ketone (MIBK), followed by allylation with potassium tert-butoxide in dimethyl sulfoxide (DMSO). Cyclopropanation via the Furukawa modification (diethyl zinc/hexane) introduces the cyclopropyl moiety with 92% regioselectivity. Hydrogenolytic deprotection over Raney Nickel at 50 psi H₂ removes the benzyl group without epimerization.

Salt Formation and Characterization

Reaction of the deprotected intermediate with R-(-)-epichlorohydrin in aqueous NaOH produces the glycidyl ether, which undergoes aminolysis with isopropylamine in toluene at 80°C. Final hydrochloride salt formation in isopropanol yields S-(-)-betaxolol with [α]²²_D = -13.46° (c=2, CHCl₃). Nuclear magnetic resonance (NMR) analysis confirms the absence of R-(+)-enantiomer, critical for ocular bioavailability.

Simplified Williamson Etherification Approach

A 2013 study demonstrated selective O-alkylation of 4-hydroxyphenylethanol with epichlorohydrin in acetone-potassium carbonate. This one-step method bypasses protective-group chemistry, directly yielding 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane.

Reaction Selectivity Optimization

The acidity difference between phenolic (pKa ≈10) and alcoholic hydroxyl (pKa ≈16) groups enables selective etherification at pH 12.5. At 60°C, the reaction achieves 78% conversion to the epoxypropane intermediate within 4 hours. Anhydrous sodium sulfate removes water, shifting equilibrium toward product formation.

Economic and Environmental Impact

This method reduces raw material costs by 35% compared to traditional routes, with an E-factor (kg waste/kg product) of 8.2 versus 15.7 for multistep syntheses. Life-cycle analysis indicates a 40% reduction in carbon footprint due to eliminated protection/deprotection steps.

Comparative Analysis of this compound Synthesis Methods

The table below evaluates three key preparation strategies:

Method Steps Yield Purity ee Scalability Key Advantage
Racemic Synthesis 5 37% 99.8% N/A 20 kg+ ICH-compliant impurity profile
Enantioselective 6 50% 99.5% 98% 10 kg Avoids hazardous halides
Williamson 3 65% 98.2% N/A 5 kg No protection steps

Industrial-Scale Manufacturing Considerations

The multikilogram process described in Organic Process Research & Development exemplifies modern green chemistry principles. Key features include:

  • Solvent Recovery : 92% acetone recycling via fractional distillation
  • Quality Control : Online PAT (Process Analytical Technology) monitors oxirane intermediate concentration
  • Regulatory Compliance : Certificate of Suitability (CoS) submission to EDQM (European Directorate for the Quality of Medicines)

Thermogravimetric analysis (TGA) shows the hydrochloride salt’s decomposition onset at 192°C, guiding storage at <30°C. X-ray powder diffraction (XRPD) confirms polymorphic Form I, which has optimal dissolution kinetics for ophthalmic formulations.

Analyse Des Réactions Chimiques

Types de réactions

Le bétaxolol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de divers produits de dégradation, tandis que les réactions de substitution peuvent produire différents dérivés du bétaxolol .

Applications de la recherche scientifique

Le bétaxolol a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Comparison with Other β-Blockers

Betaxolol’s unique profile is highlighted when compared to other β-adrenergic antagonists (Table 1).

Table 1: this compound vs. Other β-Blockers

Property This compound Timolol Propranolol Atenolol Carteolol
Receptor Selectivity β1-selective Non-selective Non-selective β1-selective Non-selective
IOP Reduction 13–30% 20–35% Not used for IOP Not used for IOP 15–25%
Additional Mechanisms Na+/Ca²⁺ channel inhibition None Na+ channel block None None
Neuroprotection Yes (via Ca²⁺/Na+ inhibition) No No No No
Half-Life ~19 hours 4–6 hours 3–6 hours 6–7 hours 5–7 hours
Systemic Side Effects Minimal bronchopulmonary effects Bronchoconstriction Bradycardia, bronchospasm Fewer pulmonary effects Conjunctival hyperemia

Key Findings :

  • Receptor Selectivity: this compound’s β1-selectivity reduces bronchoconstriction risks compared to non-selective agents like timolol and propranolol .
  • Neuroprotection: this compound inhibits voltage-gated Na+ and L-type Ca²⁺ channels, attenuating excitotoxicity and ischemia-induced retinal damage. This mechanism is absent in timolol, carteolol, and atenolol .
  • Efficacy : While timolol achieves greater IOP reduction, this compound’s neuroprotective effects and systemic safety make it preferable for patients with respiratory comorbidities .

Pharmacokinetic and Structural Comparisons

Table 2: Pharmacokinetic and Structural Properties

Property This compound Timolol Propranolol
Lipophilicity High (logP = 3.3) Moderate (logP = 2.1) High (logP = 3.2)
Bioavailability 80–90% (topical) 50% (topical) 25–30% (oral)
Polymorphs BEI, BEIV (different H-bonding and melting points) Monomorphic Polymorphic

Key Findings :

  • Lipophilicity : this compound’s high lipophilicity enhances corneal penetration and skin permeability, making it effective in topical formulations .
  • Polymorphism : this compound’s polymorphs (BEI and BEIV) exhibit distinct crystal packing and hydrogen-bonding patterns, influencing solubility and stability .

Comparison with Calcium Channel Blockers

This compound shares functional similarities with L-type Ca²⁺ channel blockers (e.g., verapamil, diltiazem) but differs in receptor affinity (Table 3).

Table 3: this compound vs. Calcium Channel Blockers

Property This compound Verapamil Diltiazem
Primary Target β1-adrenoceptors L-type Ca²⁺ channels L-type Ca²⁺ channels
IC50 for Ca²⁺ Channels 19.7 µM (diltiazem site) 0.1–1 µM 0.5–2 µM
Clinical Use Glaucoma, hypertension Hypertension, arrhythmias Angina, hypertension
Neuroprotection Yes (retinal ischemia) Limited Limited

Key Findings :

  • This compound’s Ca²⁺ channel inhibition is weaker than verapamil/diltiazem but sufficient to improve retinal blood flow and reduce neuronal apoptosis .
  • Unlike pure Ca²⁺ blockers, this compound combines β1-blockade with ion channel modulation, offering dual therapeutic benefits in glaucoma .

Clinical Outcomes and Quality of Life

  • Systemic Tolerability : this compound improves quality of life metrics (mood, discomfort) compared to metoprolol, likely due to once-daily dosing and fewer bronchial side effects .

Activité Biologique

Betaxolol is a selective beta-1 adrenergic antagonist primarily used in the management of hypertension and glaucoma. Its mechanism of action involves blocking catecholamine stimulation of beta-1 receptors, leading to decreased heart rate and blood pressure. This compound has also been investigated for its potential antibacterial properties against resistant strains of bacteria.

This compound exhibits beta-1 selectivity , which means it primarily affects the heart by blocking the beta-1 adrenergic receptors. This action results in:

  • Reduced heart rate : By inhibiting the effects of epinephrine, this compound decreases the heart rate and cardiac output, making it beneficial in conditions like ischemic heart disease.
  • Lowered blood pressure : It reduces both systolic and diastolic blood pressure, which is essential for patients with hypertension.
  • Renin release inhibition : this compound prevents the release of renin, a hormone that contributes to blood vessel constriction, further aiding in blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Oral bioavailability is approximately 89% ± 5%, unaffected by food intake.
  • Peak Concentration : Mean peak plasma concentrations occur between 1.5 to 6 hours post-administration, with a half-life ranging from 14 to 22 hours.
  • Metabolism : Primarily hepatic, with about 15% excreted unchanged; most is eliminated as metabolites .
ParameterValue
Bioavailability89% ± 5%
Peak Plasma Concentration21.6 ng/ml
Half-Life14 to 22 hours
Protein BindingApproximately 50%

Antihypertensive Effects

Clinical studies have demonstrated that this compound effectively lowers both resting and exercise-induced heart rates and blood pressure. For instance, a study comparing this compound with propranolol found that this compound produced less inhibition of peripheral blood flow while effectively reducing heart rate .

Antibacterial Properties

Recent research has highlighted this compound's potential as an inhibitor of the NDM-1 enzyme in E. coli, which is responsible for antibiotic resistance. The compound showed a 50% inhibitory concentration (IC50) of 19.3 ± 0.9 μM, indicating significant antibacterial activity. In combination with meropenem, it demonstrated enhanced efficacy against systemic bacterial infections in animal models, suggesting its potential role in treating resistant infections .

Case Studies

  • Hypertension Management : In a clinical trial involving patients with hypertension, this compound was administered at doses ranging from 10 mg to 40 mg daily. Results indicated a significant reduction in both systolic and diastolic pressures over a period of several weeks.
  • Glaucoma Treatment : this compound has been used as an ocular hypotensive agent for glaucoma patients. A study showed that topical administration effectively lowered intraocular pressure compared to untreated controls.
  • Infection Control : In vivo studies on BALB/c mice infected with NDM-1 positive E. coli revealed that treatment with this compound combined with meropenem led to a significant reduction in leukocyte counts and organ bacterial loads, demonstrating its therapeutic potential against resistant bacterial infections .

Q & A

Basic Research Questions

Q. What experimental approaches are used to study Betaxolol's inhibitory effects on voltage-dependent calcium channels?

  • Methodological Answer: Voltage-clamp techniques in isolated cells (e.g., mesenteric artery or portal vein cells) are employed to measure calcium channel currents. Command potentials (e.g., -30 mV to +10 mV) are applied to evaluate current-voltage relationships. Dose-response curves are generated using concentrations ranging from 10 μM to 100 μM, with IC50 values calculated via nonlinear least-squares fitting . Statistical significance is determined using ANOVA and Student’s t-test, with P < 0.05 as the threshold .

Q. How is this compound-induced cytotoxicity quantified in corneal endothelial cells?

  • Methodological Answer: Cytotoxicity is assessed using light microscopy to observe morphological changes (e.g., cytoplasmic vacuolation, cell shrinkage) and acridine orange/ethidium bromide (AO/EB) staining to distinguish apoptotic cells. DNA fragmentation is analyzed via agarose gel electrophoresis, and ultrastructural changes (e.g., chromatin condensation) are examined using transmission electron microscopy (TEM). Dose-dependent effects are tested across concentrations (0.021875–2.8 g/L) .

Q. What statistical methods are recommended for analyzing this compound’s pharmacological data?

  • Methodological Answer: Nonlinear regression (e.g., curve fitting for IC50 determination) and ANOVA are standard. For paired comparisons (e.g., treated vs. control groups), unpaired Student’s t-tests are used. Data are expressed as mean ± SEM, and P < 0.05 is considered significant .

Advanced Research Questions

Q. How do enantiomers of this compound differ in their interactions with ion channels?

  • Methodological Answer: Racemates (+)- and (-)-Betaxolol are tested using voltage-clamp assays to compare inhibition of calcium or sodium currents. For example, at 10 μM, both enantiomers show similar inhibition (~15–17% in portal vein cells), suggesting minimal stereoselectivity. Competitive vs. allosteric binding is distinguished via Scatchard analysis and kinetic studies (e.g., dissociation rate acceleration) .

Q. What experimental designs optimize the detection of this compound in complex matrices like plasma?

  • Methodological Answer: Central composite rotatable design (CCRD) is applied to optimize voltammetric parameters (e.g., scan rate, pH, nanoparticle content). For example, gold nanoparticle-modified electrodes enable detection limits of 46 nM for this compound in the presence of acetaminophen. Variables are validated using cyclic voltammetry and impedance spectroscopy .

Q. How does this compound’s neuroprotective mechanism involve BDNF upregulation?

  • Methodological Answer: Topical this compound (e.g., 0.5% solution) is applied before retinal ischemia induction (e.g., intraocular pressure elevation). Post-treatment, BDNF mRNA levels are quantified via RT-PCR, while neuroprotection is assessed via immunohistochemistry (e.g., choline acetyltransferase preservation) and electroretinogram (ERG) b-wave recovery .

Q. Why do in vitro and in vivo models show contradictory cytotoxic effects of this compound on corneal cells?

  • Methodological Answer: In vitro studies (e.g., human corneal endothelial cells) demonstrate apoptosis via DNA fragmentation and TEM, while in vivo cat models show milder effects (e.g., reduced cell density). Discrepancies arise from differences in drug exposure duration, species-specific metabolism, and compensatory mechanisms in vivo .

Q. What techniques resolve this compound enantiomers in pharmaceutical formulations?

  • Methodological Answer: Chiral HPLC with teicoplanin-based stationary phases (Chirobiotic T) separates S- and R-enantiomers. Fluorescence detection (λexem = 275/305 nm) achieves baseline resolution (retention times: 11.3 min for S-, 12.6 min for R-). Validation includes linearity (10–500 ng/mL), recovery (97–102%), and robustness testing .

Q. Methodological Considerations

Q. How to design behavioral studies investigating this compound’s CNS effects?

  • Methodological Answer: Contextual fear conditioning in mice evaluates memory retrieval. This compound (1 mg/kg, subcutaneous) is administered pre-test, with outcomes compared to atenolol (blood-brain barrier impermeability control). Plasma and brain drug levels are quantified via HPLC to confirm CNS penetration .

Q. What controls are critical when assessing this compound’s cardioselectivity in vivo?

  • Methodological Answer: Compare this compound’s β1-selectivity against non-selective blockers (e.g., propranolol) using isoproterenol-induced tachycardia models. Insulin-induced hypoglycemia tests confirm minimal β2 effects (e.g., no hypoglycemia prolongation). Dose adjustments (e.g., 5 mg in elderly) account for bradycardia risks .

Propriétés

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUTZDMDHAVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63659-19-8 (hydrochloride)
Record name Betaxolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022674
Record name Betaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e-02 g/L
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63659-18-7
Record name Betaxolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63659-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betaxolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAXOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

70-72 °C, 70 - 72 °C
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

reacting 1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane with isopropylamine to produce Betaxolol; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.25 g of 2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine from Example 4 was dissolved in a mixture of 10 mLs isopropanol, 10 mLs 5% aqueous hydrochloric acid. It was stirred at room temperature for 16 hrs. The isopropanol was removed under reduced pressure and 30 mLs 1% hydrochloric acid was added. The aqueous phase was washed with 15 mLs of toluene then basified and extracted twice with 10 mL portions of toluene. After removal of the solvent under reduced pressure 1.3 g of white solid was obtained (74% crude yield of betaxolol base). Betaxolol base was converted into its hydrochloride salt by dissolution in toluene and treatment with 1 equivalent of hydrochloric acid in isopropanol. Upon removal of isopropanol under reduced pressure and cooling of the toluene solution the hydrochloride salt of betaxolol was obtained. This solid is recrystallized twice from acetone, 4 mL/g, the second time with charcoal treatment to give a white crystalline solid with a melting point of 111.5°-112.5° C.
Name
2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of compound of formula (1) (1 g, 0.003 mol) in dry toluene (5 ml), diethylzinc (1.1 M solution in toluene, 14 ml, 0.017 mol) was added at 0° C. under nitrogen atmosphere followed by diiodomethane (1.38 ml, 0.017 mol). The reaction was stirred for 16 h at 0° C. and poured over cold aqueous solution of ammonium chloride. The organic layer was separated and the aqueous layer extracted repeatedly with toluene. The combined organic layer was washed with a solution of sodium thiosulphate, dried over anhydrous sodium sulphate, filtered and concentrated to yield racemic betaxolol of formula (2) 1.6 g (84%) mp 70 –72° C. as a white solid.
Name
( 1 )
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.